

what are the crystallographic properties of berlinite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Berlinite

Cat. No.: B1174126

[Get Quote](#)

An In-depth Technical Guide to the Crystallographic Properties of Berlinite

This guide provides a comprehensive overview of the crystallographic properties of **berlinite** (AlPO_4), a rare phosphate mineral isostructural with quartz. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information.

Introduction

Berlinite, with the chemical formula AlPO_4 , is a phosphate mineral that exhibits a crystal structure analogous to that of quartz (SiO_2)[1][2][3][4][5]. This structural similarity arises from the substitution of silicon atoms with alternating aluminum and phosphorus atoms[4][5]. This substitution leads to a doubling of the c unit-cell parameter compared to quartz[4][6]. **Berlinite** exists in low-temperature (α -**berlinite**) and high-temperature (β -**berlinite**) polymorphs, which are isostructural with α -quartz and β -quartz, respectively[1][2][3]. The mineral is typically colorless, greyish, or pale pink and is found in high-temperature hydrothermal or metasomatic deposits[1][6][7].

Crystallographic Data

The crystallographic properties of α -**berlinite** have been determined through various studies, primarily using X-ray diffraction techniques. The key crystallographic data are summarized in the tables below.

Unit Cell and Crystal System

Berlinite crystallizes in the trigonal crystal system, belonging to the trapezohedral class[1][6][7].

Property	Value	Reference
Crystal System	Trigonal	[1][6][7]
Crystal Class (H-M)	32 - Trapezohedral	[1][6][8]
Space Group	P3 ₁ 21 or P3 ₂ 21	[1][4][6][8]

Lattice Parameters

The lattice parameters for **berlinite** can vary slightly between different studies but are generally consistent.

Parameter	Value (Å)	Reference
a	4.941 - 4.9458	[1][4][6][8]
c	10.94 - 10.9526	[1][4][6][8]
a:c ratio	1 : 2.214	[6]
Unit Cell Volume (V)	231.30 - 232.0 Å ³	[4][6]
Formula Units (Z)	3	[4][6][8]

Atomic Positions

The ordering of aluminum and phosphorus atoms is a key feature of the **berlinite** structure. The fractional coordinates of the atoms in the conventional unit cell are provided below.

Atom	Wyckoff Symbol	x	y	z	Reference
Al	3a	0.465614	0	1/3	[9]
P	3b	0.465707	0	5/6	[9]
O	6c	0.259047	0.415054	0.11682	[9]
O	6c	0.416318	0.293648	0.397295	[9]

Bond Distances and Angles

The structure consists of corner-sharing AlO_4 and PO_4 tetrahedra.

Bond	Distance (Å)	Reference
Al-O	1.73 - 1.74	[9]
P-O	1.52 - 1.53	[9]

Angle	Value (°)	Reference
Al-O1-P	142.62	[4]
Al-O2-P	142.26	[4]

Experimental Protocols

The determination of **berlinite**'s crystallographic properties primarily relies on X-ray diffraction (XRD) and electron microprobe analysis.

Single-Crystal X-ray Diffraction

A common method for precise structure determination is single-crystal XRD.

- Sample Selection: A small, well-formed single crystal of **berlinite** (typically < 1 mm) is selected.

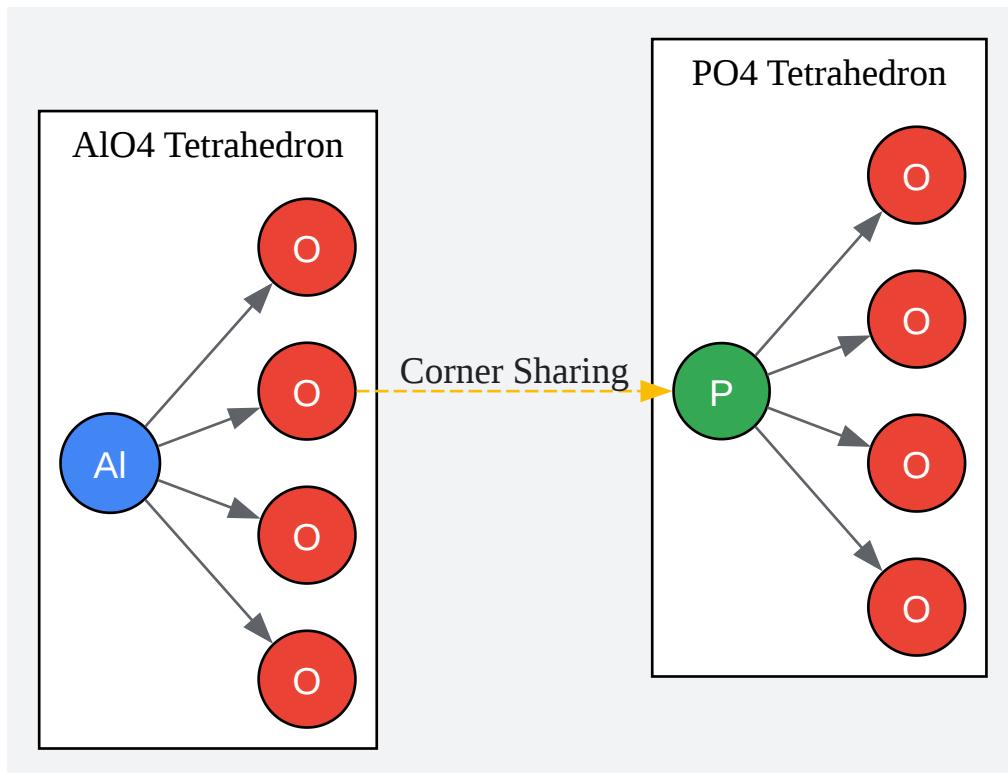
- Mounting: The crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., MoK α radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.
- Structure Solution and Refinement: The atomic positions are determined and refined to achieve the best fit between the observed and calculated diffraction intensities[4]. Twinning, such as by the Dauphiné law which is also observed in quartz, may need to be considered during refinement[4].

Powder X-ray Diffraction

Powder XRD is used to identify **berlinite** and to determine its lattice parameters from a polycrystalline sample.

- Sample Preparation: A **berlinite** sample is ground to a fine powder to ensure random orientation of the crystallites.
- Data Collection: The powder is placed in a sample holder in a powder diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for **berlinite** (e.g., PDF 10-423) for phase identification[8][10]. The peak positions can be used to refine the lattice parameters.

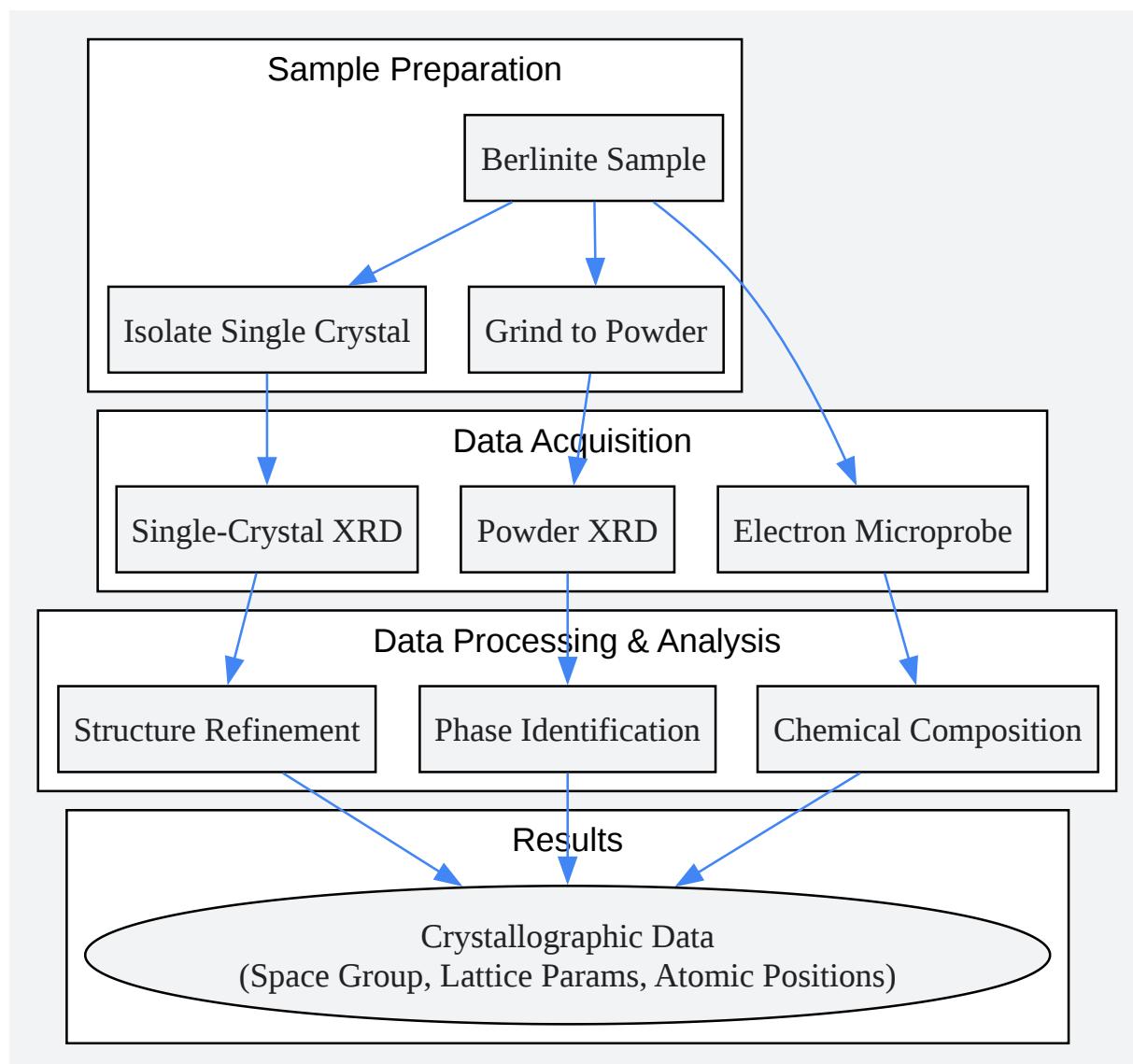
Electron Microprobe Analysis


This technique is employed to determine the chemical composition of the mineral.

- Sample Preparation: A polished thin section or a grain mount of the mineral is prepared.
- Analysis: A focused beam of electrons is directed at the sample, causing the emission of characteristic X-rays from the constituent elements.

- Data Interpretation: The energy and intensity of these X-rays are measured to determine the elemental composition, confirming the AlPO_4 stoichiometry[4].

Visualizations


Crystal Structure of Berlinite

[Click to download full resolution via product page](#)

Caption: Schematic of AlO_4 and PO_4 tetrahedra corner-sharing in **Berlinite**.

Experimental Workflow for Crystallographic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for crystallographic and chemical analysis of **Berlinite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Berlinite - Wikipedia [en.wikipedia.org]
- 2. Berlinite (Berlinite) - Rock Identifier [rockidentifier.com]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. quora.com [quora.com]
- 6. mindat.org [mindat.org]
- 7. Berlinite - Celestial Earth Minerals [celestialearthminerals.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Berlinite Mineral Data [webmineral.com]
- To cite this document: BenchChem. [what are the crystallographic properties of berlinit]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174126#what-are-the-crystallographic-properties-of-berlinit>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com